[4-(2-Fluorobenzyl)piperazin-1-yl](5-phenyl-1,2-oxazol-3-yl)methanone
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Overview
Description
4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE: is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group and an isoxazole ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring is formed through cyclization reactions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.
Formation of the Isoxazole Ring: The isoxazole ring is synthesized through cycloaddition reactions involving nitrile oxides and alkynes.
Coupling of the Piperazine and Isoxazole Rings: The final step involves coupling the piperazine and isoxazole rings through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorobenzyl and isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE: can be compared with similar compounds such as:
- 4-(2-CHLOROBENZYL)PIPERAZINOMETHANONE
- 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE
- 4-(2-METHYLBENZYL)PIPERAZINOMETHANONE
These compounds share similar structures but differ in the substituents on the benzyl group. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activity.
Conclusion
4-(2-FLUOROBENZYL)PIPERAZINOMETHANONE: is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in both academic and industrial research.
Properties
Molecular Formula |
C21H20FN3O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C21H20FN3O2/c22-18-9-5-4-8-17(18)15-24-10-12-25(13-11-24)21(26)19-14-20(27-23-19)16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 |
InChI Key |
QFUMHKOIUYWILE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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